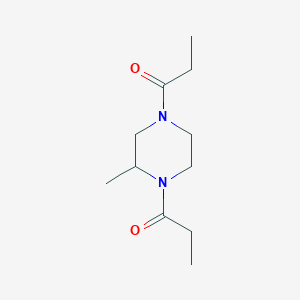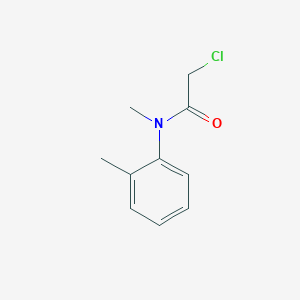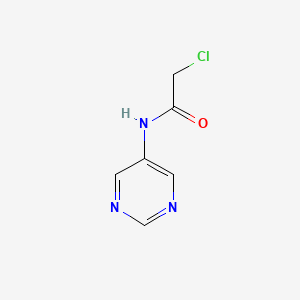
2-Chloro-N-pyrimidin-5-yl-acetamide
Descripción general
Descripción
2-Chloro-N-pyrimidin-5-yl-acetamide, also known as CPAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has been found to have potential applications in the fields of medicine, agriculture, and material sciences.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-pyrimidin-5-yl-acetamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. 2-Chloro-N-pyrimidin-5-yl-acetamide has also been found to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
2-Chloro-N-pyrimidin-5-yl-acetamide has been found to have low toxicity and is well-tolerated in lab experiments. It has been shown to have a moderate half-life in the body, with a clearance rate of approximately 3 hours. 2-Chloro-N-pyrimidin-5-yl-acetamide has been found to have no significant effects on blood pressure, heart rate, or respiratory rate in lab animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Chloro-N-pyrimidin-5-yl-acetamide is its low toxicity, which makes it a promising candidate for further research. However, one of the limitations of 2-Chloro-N-pyrimidin-5-yl-acetamide is its low solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-pyrimidin-5-yl-acetamide. One direction is to investigate its potential as an antitumor agent in vivo, using animal models. Another direction is to investigate its potential as an antibacterial agent, with a focus on its mechanism of action. Additionally, further research could be done to improve the solubility of 2-Chloro-N-pyrimidin-5-yl-acetamide, making it easier to administer in lab experiments. Finally, 2-Chloro-N-pyrimidin-5-yl-acetamide could be further explored for its potential applications in the field of material sciences, with a focus on its use as a precursor for the synthesis of novel materials.
Conclusion:
In conclusion, 2-Chloro-N-pyrimidin-5-yl-acetamide is a promising chemical compound that has potential applications in the fields of medicine, agriculture, and material sciences. Its low toxicity and potential as an antitumor and antibacterial agent make it a promising candidate for further research. However, its low solubility in water is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of 2-Chloro-N-pyrimidin-5-yl-acetamide and its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-Chloro-N-pyrimidin-5-yl-acetamide has been found to have potential applications in the field of medicine as an antitumor agent. It has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and colon cancer. 2-Chloro-N-pyrimidin-5-yl-acetamide has also been found to have potential as an antibacterial agent, with studies showing its effectiveness against both Gram-positive and Gram-negative bacteria. In addition, 2-Chloro-N-pyrimidin-5-yl-acetamide has been found to have potential applications in the field of material sciences, with studies showing its use as a precursor for the synthesis of novel materials.
Propiedades
IUPAC Name |
2-chloro-N-pyrimidin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-1-6(11)10-5-2-8-4-9-3-5/h2-4H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQTLWTKVARJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-pyrimidin-5-yl-acetamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
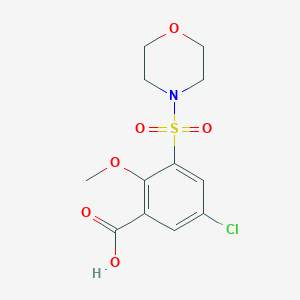
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)
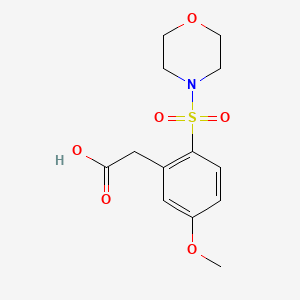
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)
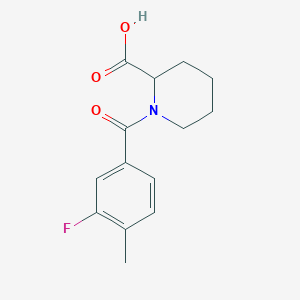
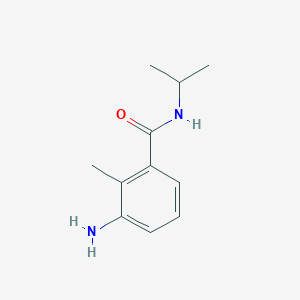
![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)
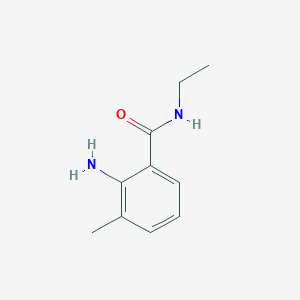
![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)
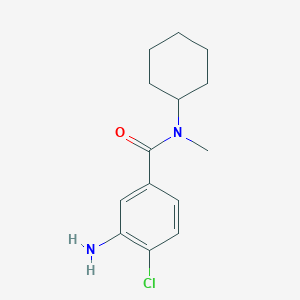
![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)
